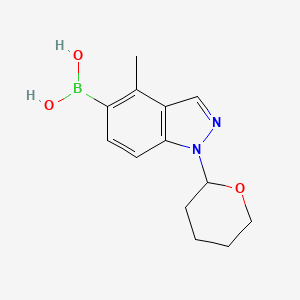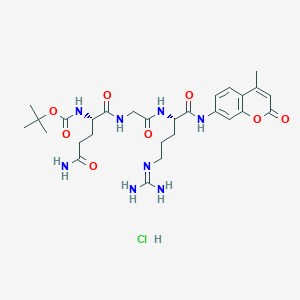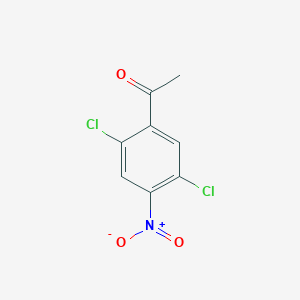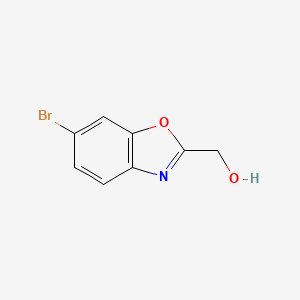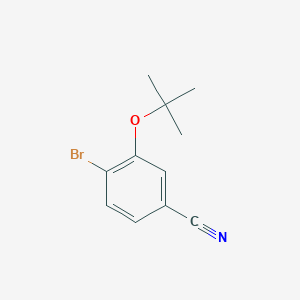
3-tert-Butoxy-4-bromobenzonitril
Übersicht
Beschreibung
3-tert-Butoxy-4-bromobenzonitrile is a chemical compound that belongs to the class of benzene derivatives. It is widely utilized in scientific research due to its unique properties, which make it valuable in various fields such as chemistry, biology, medicine, and industry.
Wissenschaftliche Forschungsanwendungen
3-tert-Butoxy-4-bromobenzonitrile is utilized in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: It can be used in the synthesis of biologically active compounds for research purposes.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
It’s known that bromobenzonitriles are often used in organic synthesis, particularly in transition metal-catalyzed carbon-carbon bond-forming reactions .
Mode of Action
3-tert-Butoxy-4-bromobenzonitrile likely interacts with its targets through a process known as nucleophilic substitution. In this process, a nucleophile, an atom or molecule that donates an electron pair to form a chemical bond, interacts with an electrophilic carbon in the bromobenzonitrile .
Biochemical Pathways
Bromobenzonitriles are often involved in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, allowing for the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is bbb permeant . The LogP values, which predict the compound’s solubility in water and lipids, range from 2.03 to 2.74 .
Result of Action
As a bromobenzonitrile, it’s likely involved in the formation of carbon-carbon bonds, which are fundamental in organic synthesis and can lead to various downstream effects depending on the specific context of the reaction .
Action Environment
The action, efficacy, and stability of 3-tert-Butoxy-4-bromobenzonitrile can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction it’s often involved in is known to be exceptionally mild and tolerant of various functional groups . This suggests that the compound can maintain its stability and efficacy in diverse chemical environments .
Biochemische Analyse
Molecular Mechanism
The molecular mechanism of 3-tert-Butoxy-4-bromobenzonitrile involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes or proteins, leading to inhibition or activation of these biomolecules. This binding can result in changes in gene expression, which in turn affects the production of proteins and other molecules essential for cellular function. The exact mechanism can vary depending on the specific biomolecule involved .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-tert-Butoxy-4-bromobenzonitrile can change over time. This includes its stability, degradation, and long-term effects on cellular function. For instance, the compound may degrade over time, leading to a decrease in its effectiveness. Additionally, long-term exposure to the compound may result in changes in cellular function, such as alterations in gene expression or enzyme activity .
Dosage Effects in Animal Models
The effects of 3-tert-Butoxy-4-bromobenzonitrile can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. For example, high doses of the compound may result in toxic or adverse effects, such as cell death or damage to tissues. The threshold effects observed in these studies can provide valuable information on the safe and effective use of the compound .
Metabolic Pathways
3-tert-Butoxy-4-bromobenzonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for these pathways. For instance, it may inhibit or activate specific enzymes, leading to changes in metabolic flux or metabolite levels. These interactions can have significant effects on cellular metabolism and overall cellular function .
Transport and Distribution
The transport and distribution of 3-tert-Butoxy-4-bromobenzonitrile within cells and tissues involve various transporters and binding proteins. These molecules help in the localization and accumulation of the compound in specific cellular compartments. The distribution of the compound can influence its effectiveness and the nature of its interactions with biomolecules .
Subcellular Localization
3-tert-Butoxy-4-bromobenzonitrile is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to specific organelles, where it can interact with enzymes or proteins. This localization is crucial for the compound’s effectiveness in influencing cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butoxy-4-bromobenzonitrile typically involves the bromination of 3-tert-butoxybenzonitrile. This reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of 3-tert-Butoxy-4-bromobenzonitrile may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
3-tert-Butoxy-4-bromobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Suzuki–Miyaura Coupling: Palladium catalysts and organoboron reagents are typically employed under mild and functional group tolerant conditions.
Major Products Formed
Substitution Reactions: The major products are typically derivatives where the bromine atom has been replaced by another functional group.
Coupling Reactions: The major products are biaryl compounds formed through the coupling of the aryl bromide with an arylboronic acid.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-tert-butylbenzene: Similar in structure but lacks the nitrile group.
4-Bromo-3-methoxybenzonitrile: Similar in structure but has a methoxy group instead of a tert-butoxy group.
Uniqueness
3-tert-Butoxy-4-bromobenzonitrile is unique due to the presence of both the tert-butoxy and nitrile groups, which confer distinct reactivity and properties compared to other similar compounds. This combination of functional groups makes it particularly valuable in synthetic organic chemistry for the construction of complex molecules .
Eigenschaften
IUPAC Name |
4-bromo-3-[(2-methylpropan-2-yl)oxy]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(2,3)14-10-6-8(7-13)4-5-9(10)12/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXUFMMOFMVQMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC(=C1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B1447679.png)
